9-Vinylcarbazole

Catalog No.
S576428
CAS No.
1484-13-5
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Vinylcarbazole

CAS Number

1484-13-5

Product Name

9-Vinylcarbazole

IUPAC Name

9-ethenylcarbazole

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2

InChI Key

KKFHAJHLJHVUDM-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

Synonyms

poly(N-vinylcarbazole), poly-N-vinylcarbazole, polyvinyl-N-carbazole, PVK resin

Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

Photovoltaic and Optoelectronic Applications

  • Photorefractive polymers: PVK is a key component in photorefractive polymers, which are materials that change their refractive index when exposed to light. This property makes them useful for various applications, such as holography, optical data storage, and optical signal processing [].
  • Organic light-emitting diodes (OLEDs): PVK can be used as a hole transport layer in OLEDs, which are devices that emit light when an electric current is passed through them. The hole transport layer helps to efficiently move holes (positively charged carriers) within the OLED, which is essential for its operation [].
  • Perovskite solar cells: Recent research suggests that PVK can be used as a hole transport material in perovskite solar cells, a type of solar cell that has the potential to be more efficient and lower-cost than traditional silicon solar cells [].

2. Other Applications

  • Biomedical research: 9VC has been investigated for potential applications in biomedicine, such as drug delivery and bioimaging []. However, this research is still in its early stages.

9-Vinylcarbazole is an organic compound with the chemical formula C14H11NC_{14}H_{11}N. It is a derivative of carbazole, characterized by a vinyl group attached to the nitrogen atom of the carbazole structure. This compound serves as a crucial monomer in the synthesis of poly(9-vinylcarbazole), a conductive polymer known for its applications in organic electronics and photonics. The compound exhibits unique properties such as high thermal stability and photoconductivity, making it suitable for various technological applications, including photoreceptors in photocopiers and light-emitting devices .

  • Polymerization: Upon exposure to γ-irradiation, 9-vinylcarbazole can undergo solid-state polymerization, leading to the formation of poly(9-vinylcarbazole). This process is significant in applications such as photocopying technology where photoconductivity is essential .
  • Thiol-Ene Click Reaction: 9-Vinylcarbazole can participate in thiol-ene click chemistry, which allows for the functionalization of its structure. For instance, it can react with thiol compounds to form new materials with enhanced properties .
  • Vinylation: The synthesis of 9-vinylcarbazole typically involves the vinylation of carbazole using acetylene in the presence of a base, leading to the formation of this versatile monomer .

Several synthesis methods for 9-vinylcarbazole have been reported:

  • Vinylation of Carbazole: The primary method involves reacting carbazole with acetylene in the presence of a base, such as sodium amide or potassium hydroxide. This method is efficient and yields high purity products .
  • Photoinitiated Reactions: Recent advancements include using photoinitiators to facilitate reactions involving 9-vinylcarbazole, enhancing its functionalization capabilities through click chemistry techniques .
  • Graft Polymerization: Another approach involves grafting 9-vinylcarbazole onto surfaces (e.g., silicon) using wet chemical methods, which can be useful for creating functionalized materials .

9-Vinylcarbazole has diverse applications across various fields:

  • Organic Electronics: It is widely used in the production of poly(9-vinylcarbazole), which serves as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties .
  • Photoreceptors: The compound is utilized in photocopiers as a photoreceptive material due to its ability to undergo photoconductivity upon light exposure .
  • Sensors and Coatings: Its derivatives are being explored for use in sensors and protective coatings due to their unique electrical and optical properties.

Research on interaction studies involving 9-vinylcarbazole primarily focuses on its reactivity with other compounds through click chemistry and polymerization processes. These studies reveal how 9-vinylcarbazole can be modified to enhance its properties for specific applications, such as improving adhesion or creating multifunctional materials. The interactions with thiols during thiol-ene reactions are particularly noteworthy, providing pathways to develop advanced materials with tailored functionalities .

Several compounds share structural similarities with 9-vinylcarbazole, including:

Compound NameStructure SimilarityUnique Properties
CarbazoleCore structureExhibits fluorescence; used in dyes
N-VinylcarbazoleVinyl groupUsed as a monomer; participates in polymerization
Poly(9-vinylcarbazole)Polymer formConductive properties; used in electronics
1-VinylindoleIndole structureDifferent electronic properties; used in organic synthesis
9-MethylcarbazoleMethyl substitutionAltered electronic properties; used in pharmaceuticals

These compounds highlight the uniqueness of 9-vinylcarbazole due to its specific vinyl group attachment and its role as a precursor for conductive polymers. Its ability to participate in various

The electronic structure of aniline-9-vinylcarbazole copolymer systems represents a significant advancement in conductive polymer technology, combining the electron-donating properties of carbazole units with the conducting characteristics of aniline derivatives [8] [10]. These copolymer systems demonstrate unique electronic properties that arise from the synergistic interaction between the two distinct monomer units.

Electronic Band Structure and Energy Levels

Poly(9-vinylcarbazole) exhibits well-defined electronic energy levels with a highest occupied molecular orbital energy of approximately -5.8 electron volts and a lowest unoccupied molecular orbital energy of -2.2 electron volts [6]. When copolymerized with aniline, the electronic structure undergoes significant modifications due to the formation of conjugated pathways and charge transfer interactions between the carbazole and aniline moieties [8].

The incorporation of aniline units into the 9-vinylcarbazole polymer backbone creates a donor-acceptor system where the carbazole units act as electron donors while the aniline segments facilitate charge transport [10]. This arrangement results in a reduction of the overall band gap compared to pure poly(9-vinylcarbazole), enhancing the electrical conductivity of the resulting copolymer [12].

Conductivity and Charge Transport Properties

Research has demonstrated that aniline-9-vinylcarbazole copolymers exhibit enhanced electrical conductivity compared to their individual homopolymer counterparts [8] [9]. The emeraldine form of polyaniline, when incorporated into carbazole copolymer systems, provides conductivity values in the range of 10^-5 to 10^-6 siemens per centimeter [14]. The conductive properties are strongly dependent on the molar ratio of aniline to 9-vinylcarbazole units in the copolymer chain [11].

Copolymer CompositionConductivity (S/cm)Band Gap (eV)Reference
Pure Poly(9-vinylcarbazole)10^-103.6 [6]
Aniline-Carbazole (1:1)10^-52.8 [14]
Aniline-Carbazole (2:1)10^-42.5 [11]

Morphological and Structural Characteristics

The copolymerization of aniline with 9-vinylcarbazole results in distinct morphological changes compared to the individual homopolymers [9]. Infrared spectroscopy reveals characteristic peaks at 1582 inverse centimeters corresponding to quinoid ring stretching and 1483 inverse centimeters for benzenoid ring vibrations in the aniline segments [10]. The carbazole units contribute peaks at 1441 inverse centimeters and 3055 inverse centimeters corresponding to aromatic carbon-hydrogen and carbon-carbon stretching vibrations [10].

The molecular interactions between carbazole and aniline units are facilitated through pi-stacking arrangements, which enhance the overall stability and electronic properties of the copolymer system [10]. These interactions are crucial for maintaining the conductive pathways and ensuring efficient charge transport throughout the polymer matrix.

Poly(1-vinylimidazole)-b-poly(9-vinylcarbazole) Block Copolymer Synthesis

The synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) represents a sophisticated approach to creating block copolymers with tailored electronic and chemical sensing properties [15] [16]. This block copolymer architecture combines the basic and quaternizable properties of vinylimidazole with the photoconductive characteristics of 9-vinylcarbazole.

Reversible Addition-Fragmentation Chain Transfer Polymerization Method

The synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) block copolymers is achieved through reversible addition-fragmentation chain transfer polymerization, which provides excellent control over molecular weight and block composition [15] [17]. This controlled radical polymerization technique enables the sequential addition of monomers to create well-defined block structures with narrow molecular weight distributions.

The polymerization process involves the initial formation of poly(1-vinylimidazole) macroinitiator, followed by chain extension with 9-vinylcarbazole monomer [15]. The reaction conditions typically employ temperatures around 70 degrees Celsius in suitable organic solvents such as tetrahydrofuran or dimethylformamide [21]. The molecular weight of the resulting block copolymers can be precisely controlled by adjusting the monomer-to-initiator ratios.

Block Copolymer Composition and Molecular Weight Control

Research has demonstrated the successful synthesis of block copolymers with varying monomer ratios, allowing for fine-tuning of the material properties [15] [16]. The poly(1-vinylimidazole) block provides water solubility and basic functionality, while the poly(9-vinylcarbazole) block contributes photoconductive properties and hydrophobic character [19] [20].

Block CompositionMolecular Weight (g/mol)Polydispersity IndexGlass Transition Temperature (°C)
PVI₅₀-b-PVK₅₀45,0001.3165
PVI₃₀-b-PVK₇₀52,0001.2185
PVI₇₀-b-PVK₃₀38,0001.4145

Characterization and Properties

The block copolymers exhibit distinct phase separation behavior due to the incompatibility between the hydrophilic poly(1-vinylimidazole) and hydrophobic poly(9-vinylcarbazole) segments [17]. Nuclear magnetic resonance spectroscopy confirms the successful incorporation of both monomer units, with characteristic signals at 7.2-8.5 parts per million for carbazole aromatic protons and 7.0-7.8 parts per million for imidazole ring protons [19].

The thermal properties of these block copolymers show intermediate values between the constituent homopolymers, with glass transition temperatures ranging from 145 to 185 degrees Celsius depending on the block composition [20]. The presence of carbazole units enhances the thermal stability, with decomposition temperatures exceeding 350 degrees Celsius [20].

Applications in Conductive Composites

These block copolymers have shown exceptional performance in the preparation of conductive composites with carbon nanotubes and reduced graphene oxide [15] [17]. The percolation threshold of the resulting nanocomposites depends significantly on the carbazole content, with higher carbazole content leading to better affinity for conductive fillers [15]. The materials demonstrate selective resistance changes when exposed to various organic solvents and acids, making them promising candidates for chemical sensing applications [17].

Donor-Acceptor Systems with Fluorene and Bithiophene Moieties

The incorporation of 9-vinylcarbazole into donor-acceptor systems with fluorene and bithiophene moieties creates advanced materials with tunable optical and electronic properties [22] [23]. These systems leverage the electron-donating nature of carbazole units in combination with the unique characteristics of fluorene and bithiophene acceptor groups.

Fluorene-Carbazole Copolymer Systems

Random and alternating fluorene-carbazole copolymers have been extensively studied for their potential applications in blue light-emitting diodes and hole-transport materials [23]. The incorporation of carbazole units into fluorene-based polymers effectively suppresses crystallization and modifies the optical properties through interruption of main chain conjugation [23].

The absorption maximum of these copolymers undergoes a blue shift with increasing carbazole content, reflecting the disruption of conjugation in the polymer backbone [23]. Electrochemical studies demonstrate that carbazole incorporation raises the highest occupied molecular orbital energy levels, facilitating hole injection and transport [23]. The optimal carbazole content for stable reversible doping processes ranges from 20 to 33 molar percent [23].

Bithiophene-Based Donor-Acceptor Architectures

Bithiophene moieties serve as effective donor units in combination with carbazole-containing acceptor systems [25] [26]. These donor-acceptor architectures exhibit remarkable electrochromic properties and aggregation-induced emission characteristics [25]. The bithiophene units contribute to the formation of stable radical cations during electrochemical oxidation, while carbazole groups provide additional stability through aromatic interactions [26].

System ConfigurationAbsorption Maximum (nm)Band Gap (eV)Electrochromic Response
Bithiophene-Carbazole4582.7Blue to Green
Fluorene-Carbazole3853.2Colorless to Blue
Thiophene-Carbazole4202.9Yellow to Purple

Energy Transfer Mechanisms

Energy transfer processes in poly(9-vinylcarbazole) donor systems with fluorene-vinylene acceptors have been characterized in both solution and solid-state environments [24]. In solution, the energy transfer follows a trivial mechanism where donor and acceptor chains remain physically separated during the excited state lifetime [24]. However, in solid-state blends, morphological changes significantly influence the energy transfer efficiency [24].

The donor emission intensity decreases with increasing acceptor concentration, accompanied by corresponding changes in donor lifetime [24]. These observations indicate that non-radiative resonant energy transfer processes become dominant in solid-state systems, while morphological factors continue to influence the overall energy transfer efficiency [24].

Photophysical Properties and Applications

The photophysical properties of carbazole-based donor-acceptor systems are highly dependent on the specific molecular architecture and the nature of the acceptor units [22] [27]. Carbazole units typically exhibit emission spectra covering the blue region due to the properties of pendant carbazole groups [6]. When incorporated into donor-acceptor systems, the emission characteristics can be tuned through careful selection of acceptor moieties and control of the molecular geometry [22].

Time-dependent density functional theory calculations have revealed that the highest occupied molecular orbital is typically localized on the carbazole donor group, while the lowest unoccupied molecular orbital resides on the acceptor moiety [22]. This spatial separation of frontier orbitals facilitates efficient charge separation and contributes to the enhanced performance of these materials in optoelectronic applications [22].

XLogP3

3.9

Melting Point

65.0 °C

UNII

D629AMY6F9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1484-13-5
25067-59-8

Wikipedia

N-vinylcarbazole

General Manufacturing Information

9H-Carbazole, 9-ethenyl-: ACTIVE

Dates

Modify: 2023-08-15
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

Explore Compound Types